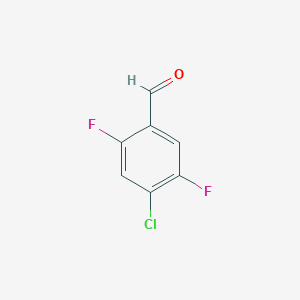

4-Chloro-2,5-difluorobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

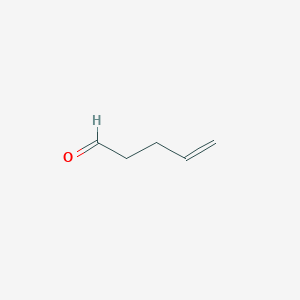

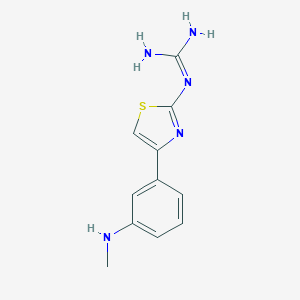

4-Chloro-2,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O and a molecular weight of 176.55 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 4-Chloro-2,5-difluorobenzaldehyde is 1S/C7H3ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H . The InChI key is XPZYVMBPIANKJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Chloro-2,5-difluorobenzaldehyde is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-Chloro-2,5-difluorobenzaldehyde serves as a key intermediate in the synthesis of heterocyclic compounds. For instance, its reaction with ethyl cyanoacetate and thiourea in the presence of potassium carbonate leads to the formation of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit significant resistance to atmospheric oxidation, demonstrating the potential for 4-Chloro-2,5-difluorobenzaldehyde in producing stable heterocyclic compounds with unique properties (Al-Omar et al., 2010).

Infrared Spectroscopy and Conformational Studies

The molecule is also used in conformational and vibrational studies. Matrix-isolation infrared spectroscopy, combined with UV irradiation and DFT calculations, has been applied to difluorobenzaldehydes, including 4-Chloro-2,5-difluorobenzaldehyde, to study photo-induced rotational isomerism and evaluate the energy differences between anti and syn rotamers. This research highlights the compound's role in understanding molecular behavior and structure through spectroscopic techniques (Itoh et al., 2011).

Crystal Structure Analysis

Research involving 4-Chloro-2,5-difluorobenzaldehyde extends to crystallography, where it is used to study molecular arrangements and hydrogen bonding patterns in solid states. Studies have shown how molecules of similar structures are linked through combinations of hydrogen bonds, forming chains of rings and complex sheets. Such insights are valuable for the design of materials with specific crystallographic properties (Wardell et al., 2005).

Organic Synthesis and Anticancer Research

Additionally, 4-Chloro-2,5-difluorobenzaldehyde has been utilized in the synthesis of organic compounds with potential anticancer activity. The synthesis of fluorinated analogues of combretastatin A-4, using fluorinated benzaldehydes including this compound, underscores its significance in the development of new anticancer agents. This application demonstrates the role of 4-Chloro-2,5-difluorobenzaldehyde in medicinal chemistry research aimed at discovering novel therapeutic agents (Lawrence et al., 2003).

Safety And Hazards

The safety data sheet for 4-Chloro-2,5-difluorobenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust or fumes, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-chloro-2,5-difluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZYVMBPIANKJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597185 |

Source

|

| Record name | 4-Chloro-2,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-difluorobenzaldehyde | |

CAS RN |

879093-02-4 |

Source

|

| Record name | 4-Chloro-2,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride](/img/structure/B109685.png)

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)